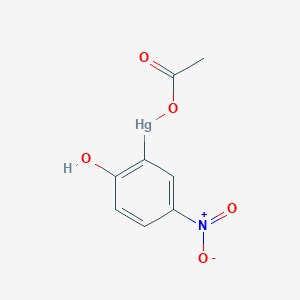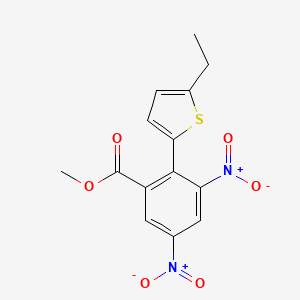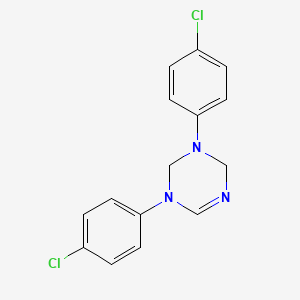![molecular formula C27H23BrClO5P B14512092 {[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate CAS No. 62546-58-1](/img/structure/B14512092.png)
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a triphenylphosphanium moiety. The compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a bromoacetyl derivative. One common method is the reaction of triphenylphosphine with 4-(bromoacetyl)benzyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the corresponding carboxylic acid.
科学的研究の応用
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate involves its ability to participate in various chemical reactions. The bromoacetyl group is reactive and can undergo nucleophilic substitution, while the triphenylphosphanium moiety can stabilize reaction intermediates. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but contains a methyl group instead of the bromoacetyl group.
Triphenylphosphine: A simpler compound that lacks the bromoacetyl and phenylmethyl groups.
Uniqueness
{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. Its ability to participate in coupling reactions and form stable complexes with metal ions makes it valuable in various scientific applications.
特性
CAS番号 |
62546-58-1 |
|---|---|
分子式 |
C27H23BrClO5P |
分子量 |
573.8 g/mol |
IUPAC名 |
[4-(2-bromoacetyl)phenyl]methyl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C27H23BrOP.ClHO4/c28-20-27(29)23-18-16-22(17-19-23)21-30(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;2-1(3,4)5/h1-19H,20-21H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
MEBUPJXBVIVZHX-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C(=O)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



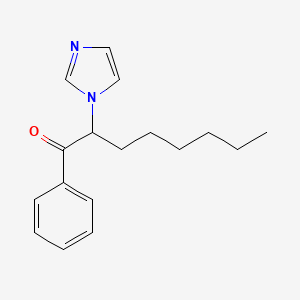

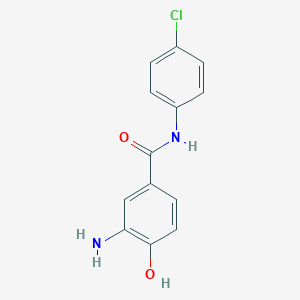


![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)

![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)
